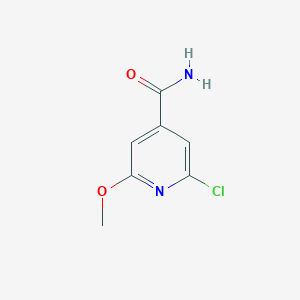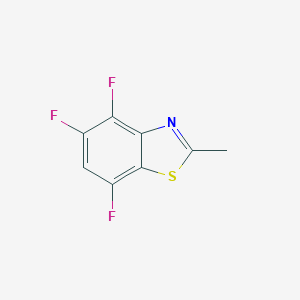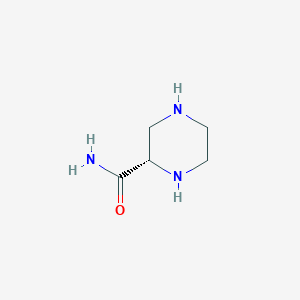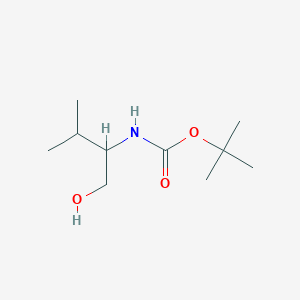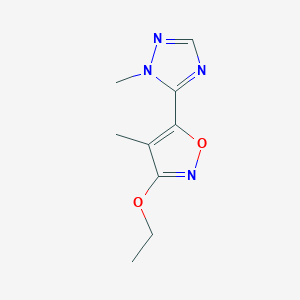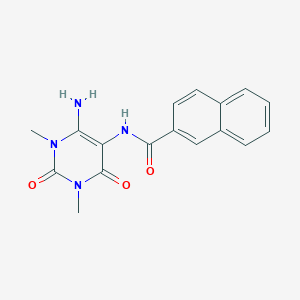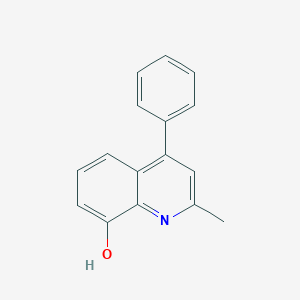
CPCCOEt
描述
CPCCOEt,也称为乙基(7E)-7-羟基亚胺基-1,7a-二氢环丙烷[b]色烯-1a-羧酸酯,是一种主要用于科学研究的化合物。它作为代谢型谷氨酸受体亚型1 (mGluR1) 的非竞争性拮抗剂。 该化合物以其高选择性而闻名,尽管它只有中等结合亲和力 .
生化分析
Biochemical Properties
CPCCOEt selectively inhibits glutamate-induced increases in intracellular calcium at human mGluR1b . It acts in a noncompetitive manner by decreasing the efficacy of glutamate-stimulated phosphoinositide hydrolysis without affecting the EC 50 value or Hill coefficient of glutamate .
Cellular Effects
This compound’s primary cellular effect is the inhibition of receptor signaling without affecting glutamate binding . This results in a decrease in intracellular calcium levels, which can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves interaction with specific amino acids located at the extracellular surface of the transmembrane segment VII of the mGluR1 . This interaction disrupts receptor activation by inhibiting an intramolecular interaction between the agonist-bound extracellular domain and the transmembrane domain .
准备方法
合成路线和反应条件
CPCCOEt 的合成涉及多个步骤。关键中间体是 7-羟基亚胺基-1,7a-二氢环丙烷[b]色烯-1a-羧酸,然后用乙醇酯化生成乙酯。 反应条件通常涉及使用氢氧化钠或碳酸钾等碱来促进酯化过程 .
工业生产方法
虽然 this compound 主要用于研究,并没有在工业规模上生产,但用于其合成的这些方法可以放大。 该过程涉及与实验室合成相同的步骤,但使用更大数量的试剂和优化的反应条件,以确保更高的产率和纯度 .
化学反应分析
反应类型
CPCCOEt 经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将 this compound 转换为其还原形式。
取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化锂铝或硼氢化钠等还原剂。
取代: 取代反应通常涉及在特定条件下使用卤素或亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可以生成 this compound 的还原形式 .
科学研究应用
CPCCOEt 因其在代谢型谷氨酸受体亚型 1 处的选择性拮抗作用而在科学研究中得到广泛应用。其一些应用包括:
化学: 用于研究 mGluR1 的功能和信号通路。
生物学: 有助于了解 mGluR1 在各种生物过程中的作用。
医学: 正在研究其在神经系统疾病中的潜在治疗作用。
作用机制
CPCCOEt 通过抑制代谢型谷氨酸受体亚型 1 的信号传导而不影响谷氨酸的结合来发挥其作用。它选择性地抑制人 mGluR1b 中谷氨酸诱导的细胞内钙增加。 该化合物与位于跨膜片段 VII 的胞外表面上的特定氨基酸 Thr815 和 Ala818 相互作用,通过抑制激动剂结合的胞外结构域和跨膜结构域之间的分子内相互作用来破坏受体活化 .
相似化合物的比较
CPCCOEt 因其在 mGluR1 处的选择性非竞争性拮抗作用而独一无二。类似的化合物包括:
PHCCC: 另一种具有不同结合特性的 mGluR1 拮抗剂。
LY367385: mGluR1 的竞争性拮抗剂。
JNJ16259685: 一种具有不同作用机制的高选择性 mGluR1 拮抗剂。
属性
IUPAC Name |
ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCTZFMSAHZQTR-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C12CC1/C(=N\O)/C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CPCCOEt interact with mGluR1?
A1: Unlike competitive antagonists that bind to the glutamate binding site, this compound interacts with an allosteric site located within the transmembrane domain of mGluR1. [, , , , ] Specifically, it interacts with threonine 815 and alanine 818 located at the extracellular surface of transmembrane segment VII. []
Q2: What are the downstream effects of this compound binding to mGluR1?
A2: this compound binding prevents glutamate-induced activation of mGluR1, thereby inhibiting downstream signaling cascades. [, ] This includes inhibiting glutamate-induced increases in intracellular calcium, [] phosphoinositide hydrolysis, [, ] and activation of protein kinase C. [, , ]
Q3: Does this compound affect glutamate binding to mGluR1?
A3: No, this compound does not interfere with glutamate binding to mGluR1. Studies have shown that this compound does not displace [3H]glutamate binding to mGluR1-expressing cells. [] This confirms its non-competitive mechanism of action.
Q4: How does the structure of this compound contribute to its mGluR1 selectivity?
A4: The specific chemical structure of this compound, particularly the hydroxyl group and the ethyl ester moiety, is crucial for its interaction with Thr815 and Ala818 in the transmembrane domain of mGluR1. [, ] Modifications to these functional groups can significantly impact its affinity and selectivity for mGluR1.
Q5: Are there any known structure-activity relationship studies for this compound analogs?
A5: Yes, research has explored the structure-activity relationship of this compound analogs. For instance, substituting the hydroxyl group with other functional groups or modifying the ester chain can significantly alter the compound's potency and selectivity. [, ]
Q6: What in vitro models have been used to study this compound's effects?
A6: this compound's effects have been studied in various in vitro models, including:
- Cell lines: Primary cultures of cerebellar granule neurons [], CHO cells transfected with mGluR1 [, ], and human melanoma cell lines []
- Tissue slices: Cerebellar slices [, , ], hippocampal slices [, ], and cortico-striatal slices []
Q7: What in vivo models have been used to study this compound's effects?
A7: this compound has been investigated in several in vivo models, including:
- Rodent models of pain: Inflammatory pain models [, , ] and neuropathic pain models []
- Rodent models of neurological disorders: Cerebellar learning paradigms [] and models of Parkinson's disease []
- Rodent models of traumatic brain injury: Lateral fluid percussion induced traumatic brain injury []
Q8: What are some specific examples of this compound's effects in in vitro and in vivo models?
A8:
- Inhibition of melanoma cell growth: this compound significantly inhibited the proliferation and modified the morphology of human melanoma cell lines in vitro. []
- Neuroprotection in traumatic brain injury: Intracerebroventricular administration of this compound improved motor function recovery and reduced lesion volume in rats after traumatic brain injury. []
- Reduction of pain in inflammatory models: Intrathecal administration of this compound decreased the number of Fos-immunoreactive neurons in the spinal cord of rats with formalin-induced pain. []
Q9: Have there been any clinical trials investigating the effects of this compound in humans?
A9: To date, no clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans. Further preclinical research is needed to fully understand its therapeutic potential and to determine whether it is a suitable candidate for clinical development.
Q10: What are some other areas of active research regarding this compound?
A10: Current research continues to explore:
- Mechanism of biased agonism: Investigating the molecular basis for this compound's potential biased agonist activity at mGluR5 []
- Role in glioma cell viability: Determining the significance of mGluR1 signaling and the potential of this compound as a therapeutic target in glioma []
- Impact on synaptic plasticity: Understanding the role of mGluR1 in synaptic plasticity and how this compound modulates these processes [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


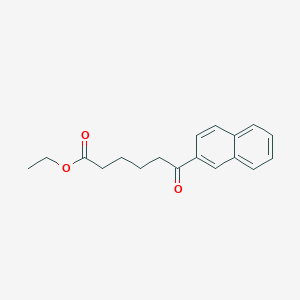
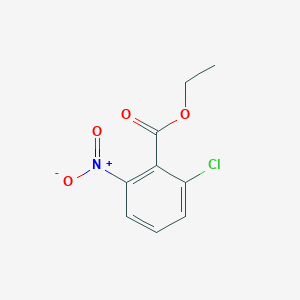
![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)
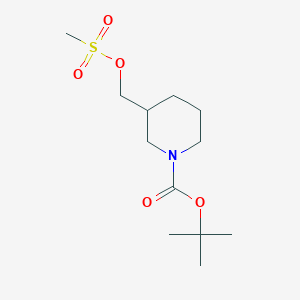
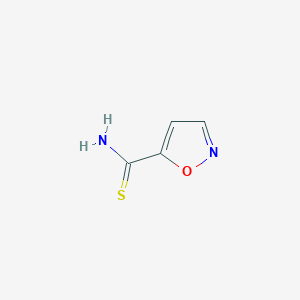
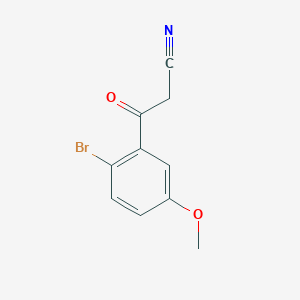
![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)
